2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
Overview
Description
Scientific Research Applications
Chemical Structure and Conformation
- Conformational Analysis : X-ray diffraction and NMR spectra reveal that derivatives of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, like 2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide, possess a chair conformation with equatorial orientation of CH2C(O)NH2 group, varying in geometry of the N1 atom of the heterocycle depending on oxidation states. This impacts the ease of redox reactions involving these compounds (Sen', Shilov, & Golubev, 2014).
Synthesis and Reaction Studies
- Synthesis and Reactions : Synthesis processes involving 2,2,6,6-tetramethylpiperidine have been documented. For example, its reaction with carbonyl dichloride leads to ring fission and the formation of various acetamide derivatives, indicating its reactivity and potential for creating diverse chemical structures (Berg & Cowling, 1971).
Use in Oxidative Reactions
- Oxidative Capabilities : 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, a derivative of 2,2,6,6-tetramethylpiperidine, has been synthesized and shown to have applications in oxidative reactions. This includes oxidation of alcohols to carbonyl derivatives and oxidative cleavage of benzyl ethers, demonstrating its versatility in organic chemistry and potential industrial applications (Mercadante et al., 2013).
Biological and Pharmacological Research
- Biological Activities : Derivatives of 2-chloro-N-(pyrazin-2-yl)acetamide, which structurally relate to the compound , have been synthesized and shown to exhibit significant DPPH radical scavenging, analgesic, and anti-inflammatory activities. This highlights the potential of structurally similar compounds in pharmacological and biochemical research (Nayak et al., 2014).
Environmental Impact Studies
- Environmental Impact : Related chloroacetamide herbicides have been studied for their environmental impact, particularly in aquatic systems. Such studies are crucial for understanding the ecological consequences of these chemicals and their derivatives (Coleman et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O.ClH/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14-10;/h8,14H,5-7H2,1-4H3,(H,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOWEZGORQRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610029 | |
Record name | 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70804-01-2 | |
Record name | 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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